molecular formula C18H24N2O5S3 B2803719 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1396714-08-1

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2803719
CAS No.: 1396714-08-1
M. Wt: 444.58
InChI Key: NAXQAVAAQFWSRS-UHFFFAOYSA-N
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Description

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide (hereafter referred to as Compound A) is a sulfonamide derivative featuring a 1,2-thiazinan-1,1-dioxide core linked to a benzenesulfonamide scaffold. The N-substituents include a 2-methoxyethyl group and a thiophen-3-ylmethyl moiety, which confer distinct electronic and steric properties. The structural uniqueness of Compound A lies in its hybrid heterocyclic system (thiazinane dioxide) and dual N-alkylation, which differentiates it from conventional sulfonamide derivatives .

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S3/c1-25-11-10-19(14-16-8-12-26-15-16)28(23,24)18-6-4-17(5-7-18)20-9-2-3-13-27(20,21)22/h4-8,12,15H,2-3,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXQAVAAQFWSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that thiazinane derivatives possess a range of biological activities:

Antimicrobial Activity

Thiazinane compounds have shown significant antimicrobial properties against various bacterial strains. The sulfonamide moiety is known for its action against bacterial infections by inhibiting bacterial dihydropteroate synthase, which is crucial in folate synthesis .

Antiviral Properties

Some derivatives have demonstrated antiviral effects, particularly against HIV. The mechanism involves interference with viral replication processes .

Analgesic and Anti-inflammatory Effects

Certain thiazinane derivatives exhibit analgesic and anti-inflammatory activities, making them potential candidates for pain management therapies. Their efficacy can be attributed to modulation of inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Efficacy A series of thiazinane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that some compounds had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Evaluation of Antiviral Activity Research demonstrated that specific thiazinane derivatives could inhibit HIV replication in vitro, suggesting potential for development as anti-HIV agents .
Analgesic Activity Assessment A study evaluated the analgesic effects of thiazinane compounds in animal models, showing significant reduction in pain responses compared to control groups .

Comparison with Similar Compounds

Thiazinane Derivatives
  • 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Synthesized via ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol in DMAc (66% yield). Unlike Compound A, this derivative lacks N-alkylation and features a phenoxy substituent .
  • 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl-1,2-thiazinane-1,1-dioxide (36): Methylation of 35 with NaH and iodomethane yielded this analogue (32% yield). The methyl group on the thiazinane nitrogen contrasts with Compound A’s methoxyethyl and thiophenylmethyl groups .
Triazole- and Thiadiazine-Based Sulfonamides
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] : These compounds, derived from sulfonylbenzoic acid hydrazides, exhibit tautomerism (thione vs. thiol forms). IR spectra (νC=S at 1247–1255 cm⁻¹) confirm the thione form, unlike Compound A , which lacks such tautomeric behavior .
  • 1,2,3-Benzothiadiazine 1,1-dioxides (BTDs): These combine benzothiadiazine and phthalazinone features. Synthesis involves Friedel-Crafts reactions and cyclization, differing from Compound A’s thiazinane ring formation .
Antimicrobial Sulfonamides
  • 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)benzenesulfonamide (11): Exhibits potent antimicrobial activity (MIC < 1 µg/mL). The indolylideneamino substituent contrasts with Compound A’s thiophenylmethyl group, suggesting divergent structure-activity relationships (SAR) .
  • 4-{3-chloro-2-[4-hydroxy-3-methoxybenzylidene]-4-oxoazetidin-1-yl}amino}-N-substituted benzenesulfonamides: These β-lactam hybrids show broad-spectrum activity against E. coli and S. aureus. The azetidinone core differs from Compound A’s thiazinane system .

Physicochemical and Spectral Properties

Property Compound A 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) 1,2,3-Benzothiadiazine 1,1-dioxides Antimicrobial Sulfonamide (11)
Core Structure 1,2-Thiazinane-1,1-dioxide 1,2-Thiazinane-1,1-dioxide Benzothiadiazine 1,1-dioxide Indolylideneamino-benzenesulfonamide
Key Substituents N-(2-methoxyethyl), N-(thiophen-3-ylmethyl) Phenoxy, bromo, methyl Varied aryl/alkyl groups 4-chloro-benzoyl, pyrimidinyl
IR Signatures νS=O (~1350–1150 cm⁻¹) νC=S (1243–1258 cm⁻¹) νS=O (~1300 cm⁻¹) νC=O (1663–1682 cm⁻¹)
Synthetic Yield Not reported 66% 46–74% (varies by derivative) 80% (intermediate steps)

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimal yield?

Answer: Synthesis typically involves:

Sulfonamide Core Formation : Reacting benzenesulfonyl chloride with 1,2-thiazinan-2-yl precursors under anhydrous conditions (e.g., THF, 0–5°C) to form the sulfonamide backbone .

Thiophene Functionalization : Introducing the thiophen-3-ylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

Methoxyethylation : Coupling the 2-methoxyethylamine moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane (DCM) at room temperature .

Q. Critical Conditions :

  • Temperature control (60–80°C for ring closure; <10°C for acid-sensitive steps) .
  • Solvent purity (e.g., anhydrous DCM/THF) to prevent hydrolysis .
  • Catalyst loading (0.5–2 mol% Pd) to minimize side reactions .

Q. Table 1: Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Sulfonamide formationTHF, 0°C, 12 h65–75
Thiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–60
MethoxyethylationEDC, HOBt, DCM, RT70–85

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies thiophene protons (δ 6.8–7.2 ppm), methoxyethyl groups (δ 3.3–3.5 ppm), and thiazinan ring protons (δ 2.5–3.0 ppm) .
    • ¹³C NMR : Confirms sulfonamide carbonyl (δ 165–170 ppm) and thiazinan sulfur-oxygen bonds (δ 45–50 ppm) .
  • Infrared (IR) Spectroscopy : Detects sulfonyl S=O stretches (1150–1350 cm⁻¹) and thiophene C-S bonds (600–700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 453.12 Da) .
  • HPLC-Purity Analysis : Reverse-phase C18 columns (ACN/H₂O gradient) confirm >95% purity .

Q. Table 2: Key Analytical Data

TechniqueKey Peaks/DataReference
¹H NMRδ 3.41 (s, OCH₂CH₂O), δ 7.05 (thiophene H)
IR1320 cm⁻¹ (S=O symmetric stretch)
HRMSm/z 453.1245 ([M+H]⁺, calc. 453.1238)

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

  • Target Identification :
    • Molecular Docking : Screen against sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases) using AutoDock Vina .
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized protein targets .
  • Functional Assays :
    • Enzyme Inhibition : Test IC₅₀ in vitro (e.g., carbonic anhydrase inhibition at pH 7.4) .
    • Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled) with confocal microscopy .

Q. Critical Considerations :

  • Use orthogonal assays (e.g., enzymatic vs. cellular) to validate target engagement .
  • Include negative controls (e.g., sulfonamide derivatives lacking thiophene) to isolate functional groups .

Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies?

Answer:

  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ) with bioactivity .
  • Crystallography : Resolve 3D protein-ligand structures (e.g., X-ray diffraction) to identify binding motifs masked in solution assays .
  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cell-based viability (EC₅₀) to distinguish direct vs. indirect effects .

Example : A study found reduced activity in analogs lacking the 1,1-dioxido-thiazinan group, confirmed via X-ray crystallography to disrupt hydrogen bonding .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

Answer:

  • Solubility Enhancement :
    • Introduce polar groups (e.g., hydroxyls) on the methoxyethyl chain while monitoring logP via HPLC .
    • Nanoformulation with PEGylated liposomes to improve aqueous dispersion .
  • Metabolic Stability :
    • Replace labile thiophene methyl groups with trifluoromethyl to resist CYP450 oxidation .
    • Prodrug Design: Mask sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

Q. Table 3: SAR Optimization Example

ModificationBioactivity (IC₅₀, nM)Solubility (mg/mL)
Parent Compound1200.15
CF₃-substituted1350.45
PEGylated analog1401.20

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